NLRP3 Inflammasome Inhibition: Ethyl Ester vs. Free Carboxylic Acid Comparator
Novel derivatives of 128812-35-1 have been shown to exhibit potent inhibition of NLRP3 inflammasome activation. Crucially, the ethyl ester functionality was found to be essential for maintaining inhibitory potency and compound stability under physiological conditions, whereas the corresponding free carboxylic acid analog (CAS 144791-44-6) demonstrated significantly reduced activity [1]. This establishes the ethyl ester as a non-interchangeable pharmacophoric element in NLRP3-targeted programs.
| Evidence Dimension | NLRP3 inflammasome inhibitory activity |
|---|---|
| Target Compound Data | Potent inhibition of NLRP3 inflammasome activation; ethyl ester crucial for stability and activity |
| Comparator Or Baseline | 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 144791-44-6): Significantly reduced inhibitory activity |
| Quantified Difference | Not precisely quantified in available sources; qualitative trend of superior potency and stability for the ethyl ester |
| Conditions | Cell-based NLRP3 inflammasome activation assays; physiological stability testing |
Why This Matters
For procurement teams supporting NLRP3 inhibitor discovery, ordering the free acid instead of the ethyl ester will yield an inactive compound, causing project delays.
- [1] Kuujia. (2025). Cas no 128812-35-1 (2,4,5,6-tetrahydro-Cyclopenta[c]pyrrole-1-carboxylic acid ethyl ester). Summary of patent application WO2023/154672. View Source
